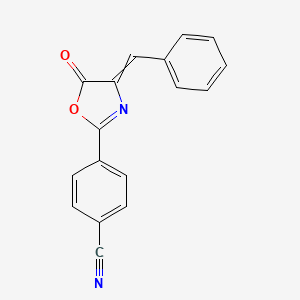
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is a heterocyclic compound that features an oxazole ring fused with a benzylidene group and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile typically involves the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . Another method involves the reaction of phthaloylglycylglycine with appropriate aldehydes . The reaction conditions often require high temperatures, typically in the range of 160-190°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxazole ring into a more saturated form.
Substitution: This can occur at the benzylidene or benzonitrile moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dihydro-oxazole derivative .
科学的研究の応用
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzylidene group can enhance binding affinity, while the benzonitrile moiety can influence the compound’s solubility and stability .
類似化合物との比較
Similar Compounds
- 4-Benzylidene-2-methyl-4,5-dihydro-1,3-oxazol-5-one
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring is a versatile scaffold in medicinal chemistry, and the presence of both benzylidene and benzonitrile groups enhances its potential for diverse applications .
特性
CAS番号 |
90290-84-9 |
|---|---|
分子式 |
C17H10N2O2 |
分子量 |
274.27 g/mol |
IUPAC名 |
4-(4-benzylidene-5-oxo-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-11-13-6-8-14(9-7-13)16-19-15(17(20)21-16)10-12-4-2-1-3-5-12/h1-10H |
InChIキー |
NKJXRBIYJMFCGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


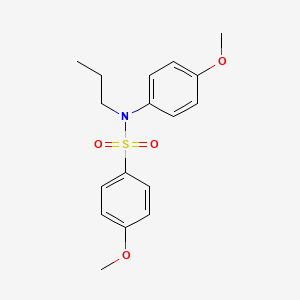

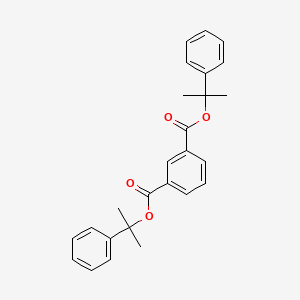

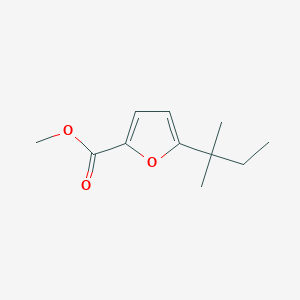
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
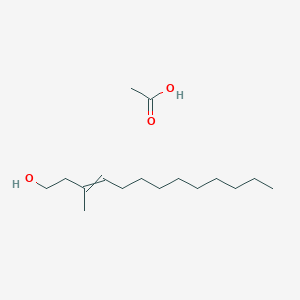

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)

![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
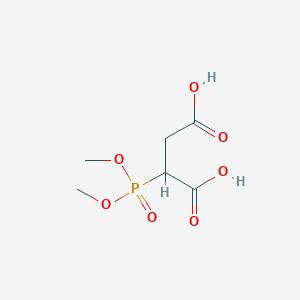
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)

